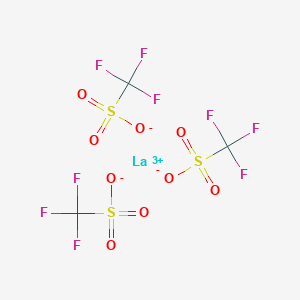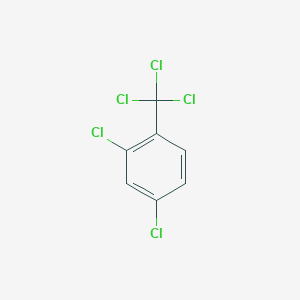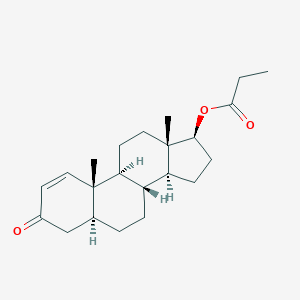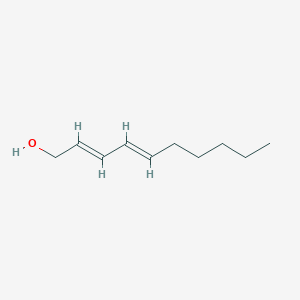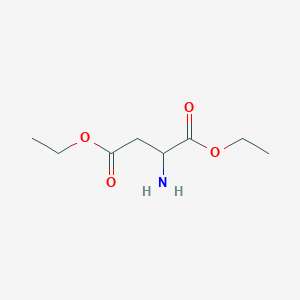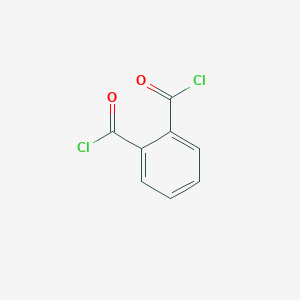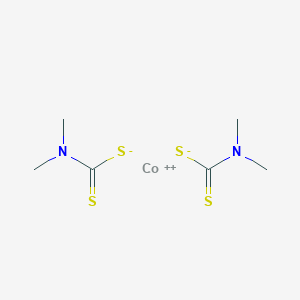
4-Methyl-5-nonanol
Descripción general
Descripción
4-Methyl-5-nonanol is a compound that has been identified as a sex pheromone in various insect species. It has been studied for its biosynthetic route in the yellow mealworm beetle, Tenebrio molitor, where it is produced by females as a sex pheromone . Additionally, it has been isolated as a male-produced pheromone compound in the weevils Rhynchophorus vulneratus and Metamasius hemipterus . The compound has attracted interest due to its role in insect communication and potential applications in pest control.
Synthesis Analysis
The synthesis of 4-Methyl-5-nonanol has been approached through different methods. One study achieved the enantioselective synthesis of both (4R,5R)- and (4S,5S)-4-methyl-5-nonanol by starting from an optically active epoxide, which was then compared to the naturally occurring isomer using gas chromatography on a chiral stationary phase . Another study reported the stereoselective synthesis of (R)-4-Methyl-1-nonanol using non-cross-linked polystyrene supported oxazolidinone as a chiral auxiliary, achieving a high enantiomeric excess of 98% . These studies highlight the importance of stereochemistry in the synthesis of biologically active compounds.
Molecular Structure Analysis
The molecular structure of 4-Methyl-5-nonanol is crucial for its biological activity as a pheromone. The absolute configuration of the naturally occurring isomer has been determined to be (4S,5S) through synthesis and comparison with the natural product . The stereochemistry plays a significant role in the interaction with the olfactory receptors of the target insects, which is why the synthesis of the correct enantiomer is essential for its biological efficacy.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of 4-Methyl-5-nonanol, the synthesis methods imply that the compound can undergo various chemical transformations. For instance, the use of organocopper reagents and oxazolidinone as a chiral auxiliary suggests that the compound can participate in asymmetric Michael addition reactions . The ability to manipulate the compound's structure through chemical reactions is important for the synthesis of pheromone analogs and derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-5-nonanol are not explicitly detailed in the provided papers. However, based on its role as a pheromone and the methods used for its synthesis, it can be inferred that the compound is likely to be a volatile organic compound with a specific boiling point and solubility characteristics that facilitate its release into the air and detection by insect olfactory systems. The high enantiomeric excess achieved in its synthesis also suggests that the compound has a chiral center, which is critical for its biological activity .
Aplicaciones Científicas De Investigación
Pheromone Research in Insects
4-Methyl-5-nonanol is identified as a male-produced aggregation pheromone in several species of Asian palm weevils, including Rhynchophorus bilineatus, R. ferrugineus, and R. vulneratus. It has been isolated and identified through techniques such as gas chromatography-electroantennographic detection (GC-EAD) and mass spectrometry (MS). Field experiments demonstrate that this compound, especially the (4S,5S) stereoisomer, effectively attracts both male and female weevils, indicating its potential use in pest management strategies (Oehlschlager et al., 1995); (Perez et al., 1996).
Biosynthesis in Insects
Studies on the biosynthesis of 4-Methyl-5-nonanol have been conducted in various insect species. For instance, research on the yellow mealworm beetle, Tenebrio molitor, reveals that 4-Methyl-1-nonanol (a similar compound) is produced via modifications in the normal fatty acid biosynthesis pathway. This understanding of biosynthetic pathways is crucial for comprehending pheromone production in insects (Islam et al., 1999).
Synthesis and Structural Analysis
The synthesis and structural analysis of 4-Methyl-5-nonanol and its enantiomers have been a focus of research, providing insights into its chemical properties and potential applications. The enantioselective synthesis of both (4R,5R)- and (4S,5S)-4-methyl-5-nonanol has been achieved, aiding in the study of its role as a pheromone compound in various weevil species (Mori et al., 1993).
Application in Pest Management
4-Methyl-5-nonanol's role as an aggregation pheromone has been harnessed for pest management. Studies have shown its effectiveness in trapping and managing populations of pests like the palm weevil, Dynamis borassi. This has implications for the control of pests in agricultural and plantation settings, aiding in the management of diseases like the red ring disease of palms (Giblin-Davis et al., 1997).
Safety and Hazards
Mecanismo De Acción
Target of Action
4-Methyl-5-nonanol is a pheromone . It is primarily targeted by certain insects, specifically the red palm weevil (Rhynchophorus ferrugineus) . The red palm weevil uses this compound as an aggregation pheromone , which attracts members of both sexes, resulting in mating and aggregation at a food resource .
Mode of Action
As a pheromone, 4-Methyl-5-nonanol interacts with the olfactory receptors of the red palm weevil . When released, it binds to these receptors, triggering a series of neural responses that lead to the insect’s attraction towards the source of the pheromone .
Biochemical Pathways
It is known that the compound can be produced byPuberulic acid . The interaction of 4-Methyl-5-nonanol with the insect’s olfactory receptors likely triggers a cascade of intracellular signaling events, leading to changes in the insect’s behavior .
Pharmacokinetics
Its bioavailability would primarily depend on its concentration in the environment and the proximity of the target insects .
Result of Action
The primary result of the action of 4-Methyl-5-nonanol is the attraction of the red palm weevil towards the source of the pheromone . This leads to aggregation of the insects at the source, facilitating mating and feeding .
Action Environment
The action of 4-Methyl-5-nonanol is influenced by various environmental factors. Its volatility means that it can be easily dispersed in the air, and its efficacy as a pheromone would be affected by factors such as wind direction and speed, temperature, and humidity . Additionally, the presence of other competing odor sources in the environment could potentially interfere with its action .
Propiedades
IUPAC Name |
4-methylnonan-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-4-6-8-10(11)9(3)7-5-2/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZNNOPVFZCHID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(C)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889020 | |
| Record name | 4-Methyl-5-nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-nonanol | |
CAS RN |
154170-44-2 | |
| Record name | 4-Methyl-5-nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154170-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Nonanol, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154170442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Nonanol, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methyl-5-nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-5-NONANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Methyl-5-nonanol attract palm weevils?
A1: 4-Methyl-5-nonanol is released by male weevils and attracts both males and females of the species. It is detected by the weevils' olfactory system, triggering a behavioral response leading them to the source of the pheromone. [, ]
Q2: Which palm weevil species are known to respond to 4-Methyl-5-nonanol?
A2: This compound has been identified as a key component of the aggregation pheromone for various Rhynchophorinae species. These include the red palm weevil (Rhynchophorus ferrugineus), R. vulneratus, R. bilineatus, Metamasius hemipterus, and Dynamis borassi. It is also a minor component for R. palmarum. [, , , ]
Q3: Is the attractiveness of 4-Methyl-5-nonanol enhanced by other compounds?
A3: Yes, the attractiveness of 4-Methyl-5-nonanol is significantly enhanced when combined with host plant volatiles, acting as kairomones. While specific compounds like ethyl acetate, ethyl propionate, and ethyl butyrate have been identified, fermenting plant tissue from palms or sugarcane shows the strongest synergistic effect. [, , , ]
Q4: What types of traps are used with 4-Methyl-5-nonanol for monitoring palm weevils?
A4: Different trap designs have been evaluated, including open bucket traps, funnel traps, and modified metal traps. The choice of trap can influence efficacy and is often dictated by factors like cost, ease of use, and target species. [, , , ]
Q5: How is 4-Methyl-5-nonanol released in traps?
A5: Controlled release mechanisms, such as capillaries or dispensers, are commonly used to ensure a consistent and effective release rate of 4-Methyl-5-nonanol over a prolonged period. This helps to maintain trap attractiveness and optimize monitoring efforts. [, ]
Q6: What is the optimal dosage of 4-Methyl-5-nonanol for effective trapping?
A6: Research suggests a release rate of around 3 mg per 24 hours for operational trapping programs. While lower doses have been tested, this rate has shown greater efficacy in attracting weevils. []
Q7: Does the placement height of traps baited with 4-Methyl-5-nonanol influence weevil capture?
A7: Trap height can affect capture rates. Studies have shown comparable efficacy between traps placed at ground level and those elevated at a height of 2 meters. The optimal placement may vary depending on the target species and environmental conditions. []
Q8: What is the role of Odorant Binding Proteins (OBPs) in the detection of 4-Methyl-5-nonanol?
A8: OBPs are soluble proteins in insects that transport odorant molecules, including pheromones, to olfactory receptors. In the red palm weevil, RferOBP1768 has been specifically identified as being involved in the binding and transport of 4-Methyl-5-nonanol. Silencing this OBP through RNA interference significantly disrupts the weevil's response to the pheromone. []
Q9: Can the chirality of 4-Methyl-5-nonanol affect its activity as a pheromone?
A9: Yes, the (4S,5S)-enantiomer of 4-Methyl-5-nonanol has been identified as the naturally occurring and biologically active form for species like R. vulneratus and M. hemipterus. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



